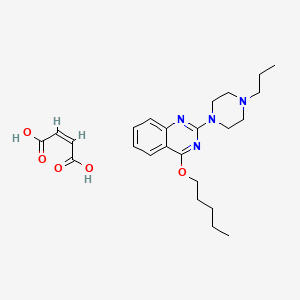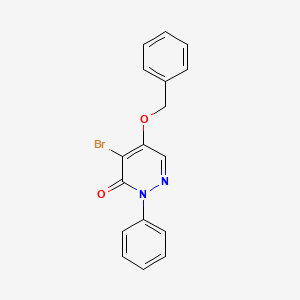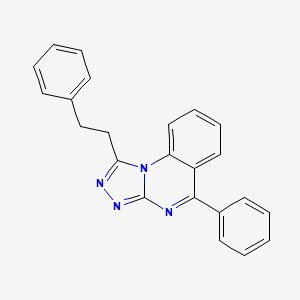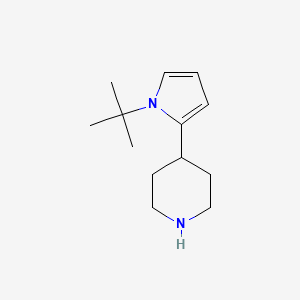
4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a tert-butyl group and a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine typically involves the reaction of piperidine derivatives with tert-butyl and pyrrole groups under controlled conditions. One common method involves the use of tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as pilot plant preparation using safe and scalable reactions, like the Reformatsky-type reaction, are employed to produce large quantities of the compound .
化学反応の分析
Types of Reactions
4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or pyrrole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine has several scientific research applications:
作用機序
The mechanism of action of 4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate
Uniqueness
4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H22N2 |
|---|---|
分子量 |
206.33 g/mol |
IUPAC名 |
4-(1-tert-butylpyrrol-2-yl)piperidine |
InChI |
InChI=1S/C13H22N2/c1-13(2,3)15-10-4-5-12(15)11-6-8-14-9-7-11/h4-5,10-11,14H,6-9H2,1-3H3 |
InChIキー |
JQXKEUVFCOZMJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=CC=C1C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


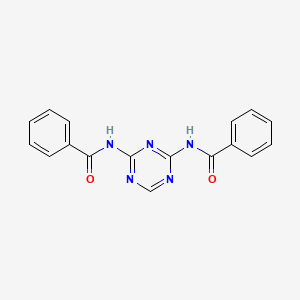



![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)



![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
![3-(5,7-Diamino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12913193.png)
